2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide is an organic compound with a complex structure that includes an amide group, an amino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide typically involves the reaction of 4-chlorobenzylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride: A related compound with similar structural features but different functional groups.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another compound with a chlorophenyl group and amide linkage, used in different applications.
Uniqueness
2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
HAHAGRMQPXRHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.